
Methyl alpha-isocyanatoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl alpha-isocyanatoacrylate (MAICA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAICA is an isocyanate, which is a type of organic compound that contains a functional group composed of a nitrogen atom bonded to a carbon atom via a double bond. Isocyanates are widely used in the production of polyurethane foams, coatings, and adhesives. MAICA, in particular, has shown promise as a building block for the synthesis of various materials with desirable properties.
作用机制
Methyl alpha-isocyanatoacrylate is an isocyanate, which means that it can react with a variety of nucleophiles, including water, alcohols, and amines. This reaction, known as hydrolysis, results in the formation of a carbamic acid, which can then decompose to yield an amine and carbon dioxide. The reactivity of Methyl alpha-isocyanatoacrylate makes it a versatile building block for the synthesis of various materials.
生化和生理效应
Methyl alpha-isocyanatoacrylate is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is classified as a sensitizer, which means that repeated exposure can lead to allergic reactions. Methyl alpha-isocyanatoacrylate has not been extensively studied for its potential toxicological effects, but it is generally considered to be a hazardous substance that should be handled with care.
实验室实验的优点和局限性
Methyl alpha-isocyanatoacrylate has several advantages for use in laboratory experiments. It is a versatile building block that can be used for the synthesis of a wide range of materials. Methyl alpha-isocyanatoacrylate is also relatively easy to handle and can be stored for extended periods of time. However, Methyl alpha-isocyanatoacrylate is a hazardous substance that requires careful handling and disposal. It can also be difficult to purify, which can limit its use in certain applications.
未来方向
There are several future directions for research on Methyl alpha-isocyanatoacrylate. One area of interest is the development of new synthetic routes that can improve the yield and purity of Methyl alpha-isocyanatoacrylate. Another area of interest is the modification of Methyl alpha-isocyanatoacrylate to introduce new functional groups, which can expand its range of applications. Finally, there is a need for further toxicological studies to better understand the potential health effects of Methyl alpha-isocyanatoacrylate and to develop appropriate safety guidelines for its use.
科学研究应用
Methyl alpha-isocyanatoacrylate has been extensively studied for its potential applications in materials science and engineering. It can be used as a monomer for the synthesis of various polymers, including polyurethanes, polyureas, and polyisocyanurates. These polymers have a wide range of applications, including coatings, adhesives, and foams. Methyl alpha-isocyanatoacrylate has also been studied as a cross-linking agent for the modification of polymers, which can improve their mechanical and thermal properties.
属性
CAS 编号 |
112481-21-7 |
|---|---|
产品名称 |
Methyl alpha-isocyanatoacrylate |
分子式 |
C5H5NO3 |
分子量 |
127.1 g/mol |
IUPAC 名称 |
methyl 2-isocyanatoprop-2-enoate |
InChI |
InChI=1S/C5H5NO3/c1-4(6-3-7)5(8)9-2/h1H2,2H3 |
InChI 键 |
UWRYVQMTSCUWFN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N=C=O |
规范 SMILES |
COC(=O)C(=C)N=C=O |
其他 CAS 编号 |
112481-21-7 |
同义词 |
MAICA methyl alpha-isocyanatoacrylate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

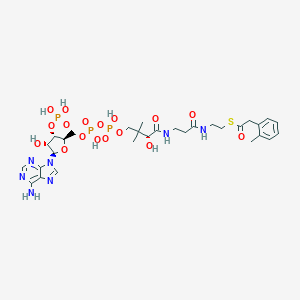
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
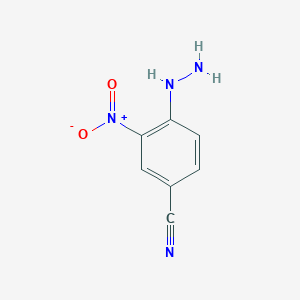
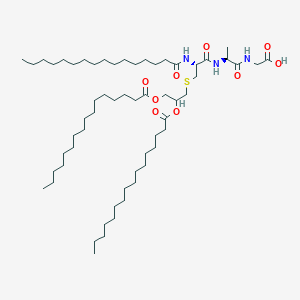

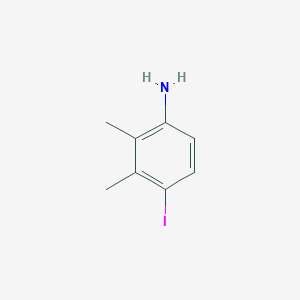
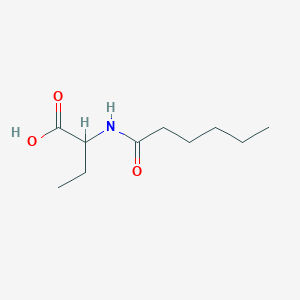
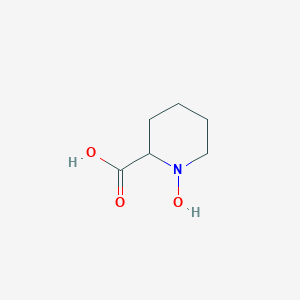
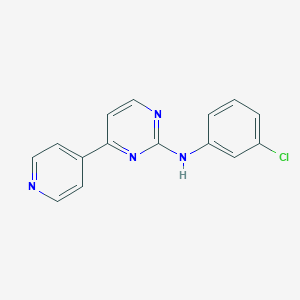
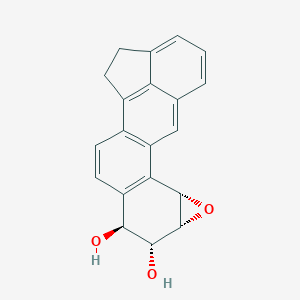

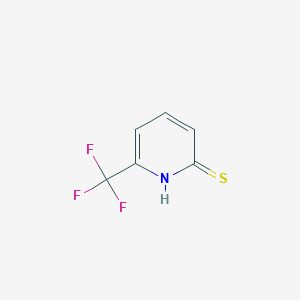
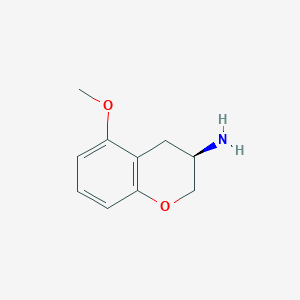
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)